4-Benzyl-2-methyl-1,4-oxazepan-3-one
Overview
Description
“4-Benzyl-2-methyl-1,4-oxazepan-3-one” is a chemical compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 .
Molecular Structure Analysis
The molecular structure of “4-Benzyl-2-methyl-1,4-oxazepan-3-one” consists of a seven-membered oxazepane ring with a benzyl group and a methyl group attached .
Scientific Research Applications
Application
The compound N-benzyl-2-methyl-4-nitroaniline (BNA), which is structurally similar to 4-Benzyl-2-methyl-1,4-oxazepan-3-one, has been studied for its second-order nonlinear optical (NLO) properties . These properties are widely utilized for optical signal-processing devices in information-telecommunication systems .
Method
The as-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces using a precision lathe and diamond blade . Then, every five nonvanishing second-order NLO coefficient of BNA can be determined quantitatively using the precisely processed crystals based on 1st-kind Maker fringe measurements .
Results
The method makes it possible to clarify uncertain NLO property of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .
2. Anti-Leukemia Stem Cell Compound
Application
The compound 4-Benzyl-2-Methyl-1,2,4-Thiadiazolidine-3,5-Dione (TDZD-8), which is structurally similar to 4-Benzyl-2-methyl-1,4-oxazepan-3-one, has been studied for its anti-leukemic properties . TDZD-8 was shown to eradicate leukemia at the bulk, stem, and progenitor level with rapid kinetics (typically < 2 h) with minimal toxicity to normal hematopoietic cells .
Method
The precise mechanism of TDZD-8 is not fully appreciated, but the compound has been shown to inhibit NFkappaB, GSK3beta, protein kinase C, FMS-like tyrosine kinase (Flt3), AKT and KDR . In addition, TDZD-8 rapidly depletes free thiols and appears to disrupt membrane integrity .
Results
Despite possessing potent and specific anti-leukemia activity, the clinical utility of TDZD-8 is limited by the need for high concentrations (20 microM) and poor solubility . Therefore, efforts have been initiated to generate derivatives with greater anti-leukemia activity at lower concentrations and with greater water-solubility .
3. m6A Regulators
Application
Small molecule inhibitors targeting m6A regulators have garnered substantial attention in recent years . An increasing number of small molecules have emerged as potential agents to target m6A regulators for cancer treatment . These molecules target the epigenetic level, enabling precise intervention in RNA modifications and efficiently disrupting the survival mechanisms of tumor cells .
Method
The m6A modification is mainly regulated by three enzymes, which are Writers (such as METTL3/14) that mediate methylation, Erasers (such as FTO) that mediate demethylation, and Readers (such as YTHDF1) that recognize and bind mRNAs with m6A modification and thus mediate downstream reactions .
Results
The development of small molecules targeting m6A regulators offers insights for subsequent drug design and optimization, while also providing an outlook on future prospects for small molecule development targeting m6A .
4. Imidazole Containing Compounds
Application
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Method
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Results
This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
5. Halogen Exchange Reaction
Application
The ligand plays an essential role in the halogen exchange reaction . This is a type of substitution reaction where a halogen atom in a molecule is replaced by another halogen atom .
Method
The exact method can vary depending on the specific reaction, but generally involves the use of a suitable halogen source and a catalyst to facilitate the exchange .
Results
Halogen exchange reactions are widely used in organic synthesis for the preparation of various halogenated compounds .
6. Electro-Optic Effects of Organic Compounds
Application
Organic compounds with specific structures have been studied for their electro-optic effects . These effects are important in the development of devices such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .
Method
Density Functional Theory (DFT) calculations can be used to demonstrate the molecular geometries, polarizability, and dipole moment of the organic compounds . These properties can affect the interactions between the organic dopant and liquid crystal molecule, and thus the electro-optic effects .
Results
Understanding the electro-optic effects of organic compounds can help in the design and optimization of optoelectronic devices .
Safety And Hazards
properties
IUPAC Name |
4-benzyl-2-methyl-1,4-oxazepan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-13(15)14(8-5-9-16-11)10-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOUFPLHPSSWJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCCO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-methyl-1,4-oxazepan-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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